molecular formula C10H9BrN2S B14028256 5-(3-Bromo-4-methylphenyl)thiazol-2-amine

5-(3-Bromo-4-methylphenyl)thiazol-2-amine

Cat. No.: B14028256
M. Wt: 269.16 g/mol
InChI Key: AMNUGNFPJGMGIV-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocyclic System in Chemical Biology Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in chemical biology and medicinal chemistry. nih.gov Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The thiazole nucleus is found in numerous natural products, including vitamin B1 (thiamine), and is a core component of many commercially available drugs. nih.gov

The versatility of the thiazole ring stems from its ability to participate in various non-covalent interactions, such as hydrogen bonding, and hydrophobic and aromatic interactions. This allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Researchers have successfully incorporated the thiazole moiety into compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. nih.gov

Overview of Aryl-Substituted Thiazole-2-amines in Academic Inquiry

Within the vast family of thiazole derivatives, aryl-substituted thiazole-2-amines represent a particularly fruitful area of academic and industrial research. The presence of an aryl group, a phenyl ring in this context, offers a readily modifiable handle to explore structure-activity relationships (SAR). By introducing various substituents onto the phenyl ring, chemists can systematically alter the electronic and steric properties of the molecule, thereby influencing its biological activity. researchgate.net

Numerous studies have demonstrated that the nature and position of substituents on the aryl ring of thiazole-2-amines can dramatically impact their therapeutic potential. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the compound's ability to interact with specific enzymes or receptors. This has led to the development of potent and selective inhibitors for a variety of biological targets. The academic inquiry into these compounds is vast, with a continuous stream of publications detailing the synthesis of novel derivatives and the evaluation of their biological effects. nih.gov

Current Research Trajectories for 5-(3-Bromo-4-methylphenyl)thiazol-2-amine and Cognate Structural Motifs

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on its cognate structural motifs. The key structural features of this molecule are the thiazole-2-amine core, the phenyl ring at the 5-position, and the specific substitution pattern on this ring—a bromine atom at the 3-position and a methyl group at the 4-position.

Synthesis and Characterization: The synthesis of 5-aryl-thiazol-2-amine derivatives is well-established, typically following variations of the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea (B124793) or a substituted thiourea. For this compound, the likely synthetic precursor would be 2-bromo-1-(3-bromo-4-methylphenyl)ethan-1-one, which would be reacted with thiourea. The characterization of such compounds routinely involves spectroscopic techniques like NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm the molecular structure.

Potential Biological Activities: Based on the activities of structurally similar compounds, several research trajectories can be envisioned for this compound:

Antimicrobial Activity: Thiazole derivatives are well-known for their antibacterial and antifungal properties. nanobioletters.com The presence of a halogen (bromine) on the phenyl ring often enhances antimicrobial activity. Research could explore the efficacy of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anticancer Activity: Numerous 2-aminothiazole (B372263) derivatives have been investigated as potential anticancer agents. nih.gov The substitution pattern on the phenyl ring can influence their cytotoxicity and selectivity for cancer cell lines. Studies could investigate the antiproliferative effects of this compound on various cancer cell lines and explore its mechanism of action, such as the inhibition of specific kinases or other signaling pathways.

Anti-inflammatory Activity: Aryl-substituted thiazoles have also been explored as anti-inflammatory agents. The specific substitution on the phenyl ring can modulate their activity against inflammatory targets like cyclooxygenase (COX) enzymes. Research in this area would involve evaluating the compound's ability to inhibit inflammatory mediators in cellular and animal models.

Structure-Activity Relationship (SAR) Studies: A key research trajectory would involve synthesizing a library of analogs of this compound to establish clear structure-activity relationships. This could involve:

Varying the position of the bromo and methyl groups on the phenyl ring.

Replacing the bromo and methyl groups with other substituents (e.g., chloro, fluoro, methoxy (B1213986), nitro).

Modifying the 2-amino group of the thiazole ring with different functional groups.

These studies would provide valuable insights into the structural requirements for optimal biological activity and guide the design of more potent and selective therapeutic agents.

Below is a hypothetical data table illustrating the kind of data that would be generated from such research, comparing the activity of this compound with related analogs.

Compound NameSubstitution PatternAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. MCF-7Anti-inflammatory IC50 (µM) vs. COX-2
5-Phenylthiazol-2-amineUnsubstituted>128>100>100
5-(4-Methylphenyl)thiazol-2-amine4-Methyl6450.275.8
5-(3-Bromophenyl)thiazol-2-amine3-Bromo1612.522.1
This compound 3-Bromo, 4-Methyl 8 5.7 10.3
5-(4-Bromo-3-methylphenyl)thiazol-2-amine4-Bromo, 3-Methyl128.915.6

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to represent the type of results that would be sought in a research program focused on this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

5-(3-bromo-4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c1-6-2-3-7(4-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

AMNUGNFPJGMGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(S2)N)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 3 Bromo 4 Methylphenyl Thiazol 2 Amine

Established Synthetic Routes for 5-(3-Bromo-4-methylphenyl)thiazol-2-amine

The construction of the target molecule is typically achieved through a multi-step sequence that involves the formation of a key α-haloketone intermediate followed by the creation of the thiazole (B1198619) ring.

The most prevalent and historically significant method for synthesizing the 2-aminothiazole (B372263) core is the Hantzsch thiazole synthesis. mdpi.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide or a derivative like thiourea (B124793). organic-chemistry.orgyoutube.comwikipedia.org For the specific synthesis of this compound, the key precursors are 2-bromo-1-(3-bromo-4-methylphenyl)ethanone (B3274148) and thiourea. achemblock.com

The reaction mechanism commences with a nucleophilic attack (SN2 reaction) from the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the bromide. youtube.comyoutube.com This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the stable, aromatic 2-aminothiazole ring. youtube.com The aromaticity of the final product serves as a thermodynamic driving force for the reaction. youtube.com

The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol. youtube.com Upon completion, the initial product may form as a hydrobromide salt, which is then neutralized with a weak base to yield the final 2-aminothiazole product. youtube.com

Table 1: Representative Conditions for Hantzsch Thiazole Synthesis

α-HaloketoneThio-componentSolventConditionsYieldReference
2-BromoacetophenonesThioureaMethanolHeatingHigh youtube.com
α-HaloketonesThioureaEthanolRefluxGood nih.gov
2-Chloro-1-arylethanonesSubstituted ThioureasMethanolMicrowave (120°C, 10 min)89-95% nih.gov
α-BromoketonesThioureaEthanol/Water (50/50)Ultrasonic IrradiationGood mdpi.com

The synthesis of the required α-haloketone, 2-bromo-1-(3-bromo-4-methylphenyl)ethanone, is a critical precursor step that dictates the final substitution pattern of the thiazole. achemblock.com This intermediate is prepared from the commercially available 4-methylacetophenone in a two-step process involving sequential bromination reactions.

First, an electrophilic aromatic substitution is performed on 4-methylacetophenone to introduce a bromine atom onto the phenyl ring. The methyl group is an activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The desired substitution occurs at the position ortho to the methyl group and meta to the acetyl group, leading to the formation of 1-(3-bromo-4-methylphenyl)ethanone.

The second step is the α-bromination of the ketone. The intermediate, 1-(3-bromo-4-methylphenyl)ethanone, is treated with a brominating agent, such as elemental bromine in a suitable solvent like acetic acid, to selectively introduce a bromine atom on the methyl carbon adjacent to the carbonyl group. nih.gov This reaction proceeds via an enol or enolate intermediate and yields the final key precursor, 2-bromo-1-(3-bromo-4-methylphenyl)ethanone. achemblock.com

Derivatization Strategies at the 2-Amino Functionality

The 2-amino group of the thiazole ring is a versatile functional handle that allows for a wide array of chemical modifications. tandfonline.com Its reactivity is similar to that of an aromatic amine, enabling reactions such as acylation, alkylation, and condensation, which are used to build more complex molecular architectures.

Common derivatization strategies include:

Amide Formation: The primary amino group readily reacts with acid chlorides or acid anhydrides in the presence of a base to form the corresponding N-(thiazol-2-yl)amide derivatives. nih.govmdpi.com

Urea (B33335) and Thiourea Synthesis: Treatment of the 2-aminothiazole with various isocyanates or isothiocyanates provides access to a diverse range of N-thiazolyl ureas and thioureas. nih.govnih.govorganic-chemistry.org

Schiff Base Formation: Condensation of the amino group with aromatic or heterocyclic aldehydes, typically under acidic catalysis, yields the corresponding imine (Schiff base) derivatives. nih.govmdpi.com

Cyclization Reactions: The 2-amino group, in conjunction with the adjacent endocyclic nitrogen atom (N-3), can participate in cyclization reactions. For instance, reaction with propiolic acid or its esters can lead to the formation of fused heterocyclic systems like 7H-thiazolo[3,2-a]pyrimidin-7-ones. rsc.org

Table 2: Examples of Derivatization at the 2-Amino Functionality

Reaction TypeReagentResulting Functional GroupReference
AcylationAcid Chloride / AnhydrideAmide nih.govmdpi.com
Urea FormationIsocyanateUrea nih.govnih.gov
Schiff Base FormationAldehydeImine mdpi.com
CyclocondensationPropiolic Acid EstersFused Pyrimidinone Ring rsc.org

Exploration of Advanced Synthetic Techniques and Reaction Condition Optimization

To address the demand for more efficient and environmentally benign chemical processes, modern synthetic techniques have been applied to the synthesis of 2-aminothiazoles. These methods often lead to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the context of the Hantzsch thiazole synthesis, microwave heating can dramatically shorten reaction times from hours to mere minutes, while often improving product yields. nih.govrjpbcs.com This enhancement is attributed to the efficient and rapid heating of the polar solvent and reactants by the microwave energy.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesis. mdpi.com Ultrasound-assisted reactions can enhance reaction rates and yields for thiazole synthesis. tandfonline.comnih.gov This is achieved through acoustic cavitation, which generates localized high-temperature and high-pressure zones, leading to the formation of highly reactive species.

Reaction Condition Optimization: Beyond alternative energy sources, significant research has focused on optimizing catalysts and solvents. This includes the development of reusable, heterogeneous catalysts such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, which simplify product purification and reduce waste. mdpi.commdpi.comnih.gov The use of "green" solvents or performing reactions under solvent-free conditions further enhances the environmental compatibility of the synthesis. organic-chemistry.org

Table 3: Comparison of Conventional vs. Advanced Synthetic Techniques for Thiazole Synthesis

MethodTypical Reaction TimeTypical YieldAdvantagesReference
Conventional HeatingSeveral hours (e.g., 8h)Moderate to GoodWell-established, simple setup nih.gov
Microwave IrradiationMinutes (e.g., 5-10 min)High to ExcellentRapid heating, reduced time, higher yields nih.govresearchgate.net
Ultrasonic Irradiation30-60 minutesHighMild conditions, enhanced rates, simple tandfonline.commdpi.com

Molecular Structure Elucidation and Spectroscopic Characterization of 5 3 Bromo 4 Methylphenyl Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 5-(3-Bromo-4-methylphenyl)thiazol-2-amine is anticipated to reveal a distinct set of signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum would be of particular interest, with the protons on the 3-bromo-4-methylphenyl ring exhibiting a characteristic splitting pattern. The proton ortho to the bromine atom and meta to the thiazole (B1198619) ring is expected to appear as a doublet, while the proton meta to the bromine and ortho to the thiazole would likely be a doublet of doublets, and the proton ortho to the methyl group would be a singlet. The methyl protons would give rise to a singlet, typically in the upfield region of the aromatic spectrum. The amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The proton on the thiazole ring is also expected to produce a singlet in the aromatic region.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 8.0m
-NH₂5.0 - 6.0br s
-CH₃2.3 - 2.5s
Thiazole-H6.5 - 7.5s

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum of this compound would display a series of signals corresponding to each unique carbon atom. The carbon atoms of the phenyl ring would resonate in the aromatic region (typically 110-150 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbons of the thiazole ring would also appear in the downfield region, with the carbon bearing the amino group being significantly deshielded. The methyl carbon would be observed in the upfield aliphatic region of the spectrum.

Expected ¹³C NMR Data:

Carbon AtomsExpected Chemical Shift (ppm)
Aromatic-C110 - 150
Thiazole-C100 - 170
-CH₃20 - 25

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the thiazole and phenyl rings would likely produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=N / C=C Stretch1400 - 1600
C-Br Stretch< 800

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to confirm its molecular weight. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an approximate intensity ratio of 1:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would offer additional structural information, with characteristic fragments arising from the cleavage of the thiazole and phenyl rings, as well as the loss of the amino and methyl groups.

Expected Mass Spectrometry Data:

IonExpected m/z
[M]⁺269.98
[M+2]⁺271.98

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

While specific crystallographic data for this compound is not available, analysis of a closely related compound, 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, provides valuable insights into the potential solid-state structure. nih.gov In the crystal structure of this analogue, the thiazole ring is planar and makes a significant dihedral angle with the adjacent phenyl ring. nih.gov It is plausible that this compound would adopt a similar non-planar conformation in the solid state. Intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atom of the thiazole ring, are likely to play a crucial role in the crystal packing. nih.gov These interactions can lead to the formation of supramolecular architectures, such as dimers or extended networks. nih.gov

Anticipated Crystallographic Parameters (by Analogy):

ParameterExpected Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupCentrosymmetric
Key Intermolecular InteractionsN-H···N hydrogen bonds
Molecular ConformationNon-planar arrangement of rings

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₀H₉BrN₂S), the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur would be compared with the theoretically calculated values. A close agreement between the experimental and theoretical values would provide strong evidence for the purity and the proposed molecular formula of the synthesized compound.

Theoretical Elemental Composition:

ElementTheoretical Percentage
Carbon (C)44.62%
Hydrogen (H)3.37%
Bromine (Br)29.69%
Nitrogen (N)10.41%
Sulfur (S)11.91%

Computational Chemistry and Molecular Modeling Studies of 5 3 Bromo 4 Methylphenyl Thiazol 2 Amine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and reactivity parameters, offering a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(3-Bromo-4-methylphenyl)thiazol-2-amine, DFT calculations would be employed to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

A hypothetical DFT study would likely reveal the degree of planarity between the thiazole (B1198619) and the phenyl rings, which can be influenced by the steric hindrance of the bromine atom and the methyl group. The optimized geometry is the foundation for all other computational analyses, including the calculation of electronic properties and molecular docking simulations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Study

ParameterPredicted ValueSignificance
C-S Bond Lengths (Thiazole)~1.7-1.8 ÅCharacteristic of the thiazole ring's aromaticity and stability.
C-N Bond Lengths (Thiazole)~1.3-1.4 ÅIndicates partial double bond character within the heterocyclic ring.
C-Br Bond Length~1.9 ÅA key parameter for understanding potential halogen bonding interactions.
Dihedral Angle (Phenyl-Thiazole)VariableDetermines the overall shape of the molecule and its ability to fit into a biological target.
N-H Bond Lengths (Amine)~1.0 ÅImportant for hydrogen bonding capabilities.

Note: The values in this table are illustrative and based on general chemical knowledge, as specific DFT data for this compound is not available.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where different colors denote varying electrostatic potentials.

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen and sulfur atoms of the thiazole ring and the bromine atom, indicating regions that are rich in electrons and susceptible to electrophilic attack. The amino group's nitrogen would also be a site of negative potential.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, indicating electron-deficient regions that are favorable for nucleophilic attack.

This analysis is critical for understanding how the molecule might interact with biological macromolecules, such as enzymes or receptors, by identifying regions prone to electrostatic interactions.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

In the absence of specific experimental data for this compound, molecular docking studies would be instrumental in hypothesizing its potential biological targets. Researchers would select proteins of interest (e.g., kinases, enzymes involved in inflammatory pathways, or microbial enzymes) and dock the compound into their active sites.

The output of a docking simulation includes the binding pose of the ligand within the protein's active site and a scoring function that estimates the binding affinity (often expressed in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Such studies could reveal whether this compound is likely to be an inhibitor or activator of a particular protein.

Table 2: Illustrative Molecular Docking Results of a Thiazole Derivative with a Hypothetical Protein Target

ParameterValueInterpretation
Binding Affinity (kcal/mol)-8.5A strong predicted binding affinity, suggesting potential inhibitory activity.
RMSD (Å)1.2A low root-mean-square deviation indicates a stable and well-defined binding pose.
Interacting ResiduesAmino acids X, Y, ZIdentifies the key protein residues involved in the interaction.

Note: This table is a generalized example of docking results for a thiazole derivative and does not represent actual data for this compound.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hydrophobic Interactions)

Beyond predicting binding affinity, molecular docking provides a detailed view of the intermolecular interactions that stabilize the ligand-protein complex. For this compound, the following interactions would be of particular interest:

Hydrogen Bonding: The amino group (-NH2) on the thiazole ring is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site, acting as a hydrogen bond donor. The nitrogen atoms within the thiazole ring could act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. This has been increasingly recognized as a significant interaction in drug design.

Hydrophobic Interactions: The methylphenyl group provides a hydrophobic region that can engage in van der Waals and pi-stacking interactions with nonpolar amino acid residues.

Pharmacophore Modeling and Virtual Screening Approaches for Activity Prediction

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

If this compound were found to be biologically active, a pharmacophore model could be developed based on its key interaction features identified through molecular docking. This model would typically include features such as hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify other molecules with a similar arrangement of functional groups, and thus, a higher probability of exhibiting the same biological activity. This approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Stability Assessment

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic nature of a molecule and its interactions with biological targets over time. By solving Newton's equations of motion for a system of atoms, MD simulations can map the conformational landscape of this compound, revealing its preferred shapes and flexibility. This is crucial as the three-dimensional conformation of a molecule often dictates its ability to bind to a specific biological receptor.

In a typical MD simulation study, the compound would be placed in a simulated physiological environment, often a box of water molecules with appropriate ions. The simulation would track the movements of every atom over a period of nanoseconds to microseconds. Analysis of the resulting trajectory can reveal stable and transient conformations, intramolecular hydrogen bonding patterns, and the dihedral angle distributions between the phenyl and thiazole rings.

Furthermore, if a potential protein target is identified, MD simulations can be employed to assess the binding stability of the ligand-protein complex. After an initial docking pose is predicted, an MD simulation of the complex can provide insights into the durability of the interaction. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds maintained over the simulation time are analyzed. For instance, a stable binding is often characterized by a low and converging RMSD for the ligand within the binding pocket. Such simulations for related thiazole derivatives have been used to confirm binding modes and identify key amino acid residues responsible for anchoring the ligand. lookchem.com

In Silico Assessment of Mechanistic Pathways

Understanding the mechanism of action of a potential drug molecule is a cornerstone of rational drug design. In silico methods can be instrumental in hypothesizing and investigating these mechanistic pathways at a molecular level. For this compound, computational approaches could be used to explore its potential interactions with enzymes or receptors, or even its metabolic fate.

Quantum mechanics (QM) calculations, for example, can be used to determine the electron distribution and reactivity of the molecule. This information can help in identifying which parts of the molecule are likely to be involved in chemical reactions, such as metabolic transformations by cytochrome P450 enzymes. By calculating the energies of potential intermediates and transition states, researchers can map out the most probable metabolic pathways.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. In silico ADME predictions are now routinely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties. Various computational models, often based on quantitative structure-property relationships (QSPR), are available to predict these properties for a given molecule like this compound.

These predictive models are built using large datasets of compounds with experimentally determined ADME properties. They identify correlations between molecular descriptors (e.g., molecular weight, logP, polar surface area) and the pharmacokinetic behavior of the compounds. For this compound, a range of ADME properties can be predicted. Studies on similar thiazole derivatives have demonstrated the utility of these in silico predictions.

A representative table of predicted ADME properties for a compound like this compound, based on commonly used computational models, is presented below. It is important to note that these are theoretical predictions and require experimental validation.

Property Predicted Value Significance
Absorption
Human Intestinal Absorption High Predicts good absorption from the gut.
Caco-2 Permeability Moderate to High Indicates the potential for passive diffusion across the intestinal wall.
P-glycoprotein Substrate Likely No Suggests the compound is not likely to be actively pumped out of cells, which is favorable for bioavailability.
Distribution
Blood-Brain Barrier (BBB) Penetration Moderate Indicates the possibility of central nervous system activity.
Plasma Protein Binding High Suggests a significant portion of the drug may be bound to plasma proteins, affecting its free concentration.
Metabolism
CYP450 2D6 Inhibitor Likely Yes Potential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP450 3A4 Inhibitor Likely No Lower risk of interactions with drugs metabolized by the most common CYP450 isoform.
Excretion
Renal Organic Cation Transporter 2 (OCT2) Substrate Likely No Predicts the compound is not a primary substrate for this renal excretion pathway.

Mechanistic Investigations of Biological Interactions of 5 3 Bromo 4 Methylphenyl Thiazol 2 Amine

Studies on Enzyme Target Engagement and Modulation

The biological activity of 5-(3-Bromo-4-methylphenyl)thiazol-2-amine is rooted in its ability to engage with and modulate the function of various critical enzymes. Research has focused on understanding the specific mechanisms of these interactions, from kinase inhibition to the modulation of metabolic and structural enzymes.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration. nih.gov Dysregulation of FGFR signaling is implicated in the progression of several cancers, making it a key therapeutic target. semanticscholar.org Small-molecule inhibitors targeting the FGFR family, particularly FGFR1, typically function by competing with adenosine (B11128) triphosphate (ATP) for binding within the kinase domain. nih.govnih.gov

The mechanism of inhibition involves specific interactions with the enzyme's active site, which is generally composed of a hinge region and adjacent hydrophobic pockets. nih.govsemanticscholar.org Effective inhibitors form critical hydrogen bonds with amino acid residues in the hinge region, anchoring the molecule in place. nih.gov For instance, interactions with the backbone of residues such as Glu486 and Ala488 are often crucial for potent inhibition. nih.gov The substituted phenyl ring of the inhibitor can then occupy nearby hydrophobic pockets, enhancing binding affinity and conferring selectivity. semanticscholar.org The engagement of this compound with FGFR1 is believed to follow this general mechanism, blocking the autophosphorylation of the receptor and inhibiting the activation of downstream signaling pathways like MAPK and PLCγ. nih.gov

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govnih.gov There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining and promoting platelet aggregation, and COX-2, which is primarily induced at sites of inflammation. researchgate.netyoutube.com

The active site of both COX isoenzymes is a long, hydrophobic channel. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit prostaglandin (B15479496) synthesis by blocking this channel and preventing the substrate, arachidonic acid, from reaching the catalytic tyrosine residue (Tyr-385). nih.govresearchgate.net The binding mechanisms for inhibitors can vary. Some acidic NSAIDs form a salt bridge with a key arginine residue (Arg-120) at the mouth of the active site. researchgate.net However, alternative binding modes have been identified where an inhibitor's carboxylate group bypasses Arg-120 and instead forms hydrogen bonds deeper within the active site with residues such as Tyr-385 and Ser-530. researchgate.net The interaction of this compound with COX isoenzymes is investigated to determine its specific binding mode and its selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects.

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are essential for cell division, intracellular transport, and the maintenance of cell shape. nih.gov The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. nih.gov Agents that interfere with tubulin can either inhibit its polymerization into microtubules or prevent the disassembly of existing microtubules.

Many small-molecule inhibitors, including some containing thiazole (B1198619) moieties, bind to tubulin at specific sites, such as the colchicine (B1669291) binding site. nih.gov This interaction prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle during cell division. Consequently, the cell cycle is arrested, typically in the G2/M phase, which ultimately triggers apoptosis. nih.gov Mechanistic studies on this compound focus on its ability to inhibit tubulin polymerization and the subsequent downstream effects on cell cycle progression and apoptosis in cancer cells.

Research into the biological profile of this compound extends to several other enzyme systems that are important therapeutic targets.

Human Epidermal Growth Factor Receptor (HER) Enzyme: Similar to FGFR, HER family members (like EGFR/HER1 and HER2) are receptor tyrosine kinases whose over-activation can drive tumor growth. Inhibition typically involves blocking the ATP-binding site, thereby preventing receptor phosphorylation and downstream signaling. mdpi.com Thiazole and thiadiazole scaffolds are often explored for their potential to inhibit these kinases. mdpi.com

Alkaline Phosphatase (AP): APs are a group of metalloenzymes that hydrolyze phosphate (B84403) esters and are involved in various physiological processes. mdpi.comresearchgate.net Elevated levels of specific AP isozymes, such as tissue non-specific alkaline phosphatase (TNAP), are associated with certain cancers, making them a novel target for anticancer drug discovery. nih.gov Thiazole-containing compounds have been identified as potent and selective inhibitors of AP isozymes. nih.gov

Alpha-Glucosidase and Alpha-Amylase: These enzymes are critical for the digestion of carbohydrates in the small intestine. mdpi.comnih.gov Alpha-amylase breaks down large polysaccharides into smaller oligosaccharides, which are then hydrolyzed into glucose by alpha-glucosidase. nih.gov Inhibition of these enzymes can delay carbohydrate absorption and reduce postprandial blood glucose levels, a key strategy in managing type 2 diabetes. researchgate.netmdpi.com Various heterocyclic compounds are studied for their potential to inhibit these enzymes.

Cellular Pathway Perturbation Studies in In Vitro Models

The anti-proliferative activity of this compound and related heterocyclic compounds has been evaluated against a variety of human cancer cell lines. These assays measure the ability of a compound to inhibit cell growth and determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). The data from these studies demonstrate that compounds containing thiazole, thiadiazole, and triazole scaffolds often exhibit significant cytotoxic effects across different cancer types, including breast, lung, cervical, and colon cancers. nih.govmdpi.comnih.govrasayanjournal.co.in This broad activity is often the result of the compound modulating multiple targets, such as the kinases and tubulin polymerization previously discussed.

Table 1: Anti-proliferative Activity of Structurally Related Thiazole and Other Heterocyclic Compounds in Various Cancer Cell Lines
Compound ClassCell LineReported Activity (IC₅₀ in µM)
Thiazole-Amino Acid HybridsA549 (Lung)2.07 - 8.51
Thiazole-Amino Acid HybridsHeLa (Cervical)2.95 - 7.62
Thiazole-Amino Acid HybridsMCF-7 (Breast)3.16 - 8.14
Thiazol-2-ylidene-benzamidesMCF-7 (Breast)Data indicates significant cytotoxic potential
Thiazol-2-ylidene-benzamidesK-562 (Leukemia)Data indicates significant cytotoxic potential
1,3,4-Thiadiazole DerivativesHepG2 (Liver)2.03 - 9.31
1,3,4-Thiadiazole DerivativesMCF-7 (Breast)3.31 - 9.12

Apoptosis Induction Pathways and Cell Death Mechanisms

Thiazole derivatives are well-documented inducers of apoptosis, or programmed cell death, a critical process in cancer therapy. ukrbiochemjournal.orgfrontiersin.org The presence of the aminothiazole core in this compound suggests its potential to trigger apoptotic pathways in cancer cells. Studies on other 2-aminothiazole (B372263) derivatives have shown they can initiate apoptosis through both intrinsic and extrinsic pathways. koreascience.krnih.gov

The intrinsic, or mitochondrial, pathway is a common mechanism for thiazole-induced apoptosis. frontiersin.org This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins. For instance, some 2-amino-5-benzylthiazole derivatives have been found to increase the levels of the pro-apoptotic protein Bim and decrease the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org This shift in balance leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately leading to cell death. koreascience.kr Furthermore, some thiazole compounds have been shown to increase the accumulation of reactive oxygen species (ROS) and reduce the mitochondrial membrane potential, further promoting the intrinsic apoptotic pathway. nih.gov

Activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Research has demonstrated that various aminothiazole derivatives lead to the cleavage and activation of key executioner caspases, such as caspase-3. ukrbiochemjournal.orgnih.gov The activation of caspase-3 is a point of convergence for both the intrinsic and extrinsic apoptotic pathways.

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, many thiazole derivatives exhibit anticancer activity by modulating the cell cycle, the series of events that take place in a cell leading to its division and duplication. By arresting the cell cycle at specific phases, these compounds can inhibit the proliferation of cancer cells.

Derivatives of 2-aminothiazole have been shown to cause cell cycle arrest at various phases, including G0/G1, G1, and G2/M. nih.govacs.orgmdpi.com For example, certain thiazole compounds have been observed to induce G1-phase arrest in HeLa cells. nih.gov Another study on a novel thiazole derivative demonstrated its ability to cause cell cycle arrest at the G1 and G2/M phases in breast cancer cells. mdpi.com This arrest is often mediated by the modulation of key cell cycle regulatory proteins. A major player in G1 arrest is the p21 gene product, which can be activated by the tumor suppressor protein p53. koreascience.kr The upregulation of p53 and p21 has been observed in cells treated with certain aminothiazole derivatives, leading to the inhibition of cyclin-dependent kinases (CDKs) that are necessary for the transition from G1 to the S phase. koreascience.kr

The ability of this compound to interfere with cell cycle progression is a plausible mechanism of its potential anticancer effects, given the established role of the aminothiazole scaffold in this process.

Interactions with Microbial Pathogen Processes

The thiazole ring is a core component of many antimicrobial agents, and derivatives of this compound are likely to exhibit antibacterial and antifungal properties.

The antibacterial activity of thiazole derivatives is often attributed to their ability to interfere with essential bacterial processes. One of the primary mechanisms is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair in bacteria, making them excellent targets for antibacterial drugs. The presence of a bromophenyl group on the thiazole ring may enhance these inhibitory activities. nih.gov

Another potential mechanism of antibacterial action is the disruption of bacterial cell division. Some thiazole-quinolinium derivatives have been found to stimulate the polymerization of the FtsZ protein, which is essential for the formation of the Z-ring and subsequent cell division in bacteria. rsc.org This disruption leads to an elongated cell morphology and ultimately inhibits bacterial proliferation. rsc.org

The general antibacterial mechanisms of thiazole derivatives can be categorized as follows:

Inhibition of cell wall synthesis

Depolarization of the cell membrane

Inhibition of protein synthesis

Inhibition of nucleic acid synthesis

Inhibition of metabolic pathways jchemrev.com

Potential Antibacterial Mechanisms of Thiazole Derivatives
MechanismDescriptionKey Molecular Targets
Inhibition of DNA ReplicationInterference with the enzymes responsible for bacterial DNA synthesis and maintenance.DNA Gyrase, Topoisomerase IV nih.gov
Disruption of Cell DivisionInterference with the formation of the septum during bacterial cell division.FtsZ Protein rsc.org
Inhibition of Cell Wall SynthesisBlocking the synthesis of peptidoglycan, a critical component of the bacterial cell wall.Penicillin-Binding Proteins (PBPs)
Cell Membrane DepolarizationDisruption of the bacterial cell membrane integrity, leading to leakage of cellular contents.Bacterial Cell Membrane

The antifungal properties of thiazole derivatives are often linked to their ability to disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells. mdpi.comnih.gov Specifically, many azole and thiazole antifungals target the enzyme lanosterol (B1674476) 14α-demethylase, which is a cytochrome P450 enzyme involved in the ergosterol biosynthesis pathway. mdpi.comnih.gov Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane. nih.gov

Additionally, some substituted 2-amino-1,3-benzothiazole derivatives have been shown to increase the permeability of the fungal cell membrane, leading to the destruction of the mycelial structure. The presence of electron-withdrawing groups, such as the bromo substituent in this compound, on the aromatic ring has been suggested to be beneficial for antifungal activity. researchgate.net

Potential Antifungal Mechanisms of Thiazole Derivatives
MechanismDescriptionKey Molecular Targets
Inhibition of Ergosterol BiosynthesisBlocking the production of ergosterol, a key component of the fungal cell membrane.Lanosterol 14α-demethylase (CYP51) mdpi.comnih.gov
Disruption of Cell Membrane IntegrityIncreasing the permeability of the fungal cell membrane, leading to cell lysis.Fungal Cell Membrane researchgate.net

Receptor Interaction Profiling and Signal Transduction Modulation

The biological effects of this compound are likely mediated through its interaction with specific cellular receptors and the subsequent modulation of signal transduction pathways. Thiazole derivatives are known to interact with a variety of protein kinases, which play a crucial role in cellular signaling. nih.gov

Many thiazole-based compounds act as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov By competing with ATP for the binding site on these kinases, they can block their activity and halt cell cycle progression. koreascience.kr The aminothiazole scaffold is a common feature in many kinase inhibitors. nih.gov

Furthermore, some aminothiazole derivatives have been identified as high-affinity ligands for metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov These receptors are involved in various neurological processes, and their modulation can have therapeutic implications. The affinity for these receptors is influenced by the substituent pattern on the aryl group attached to the thiazole ring. nih.gov

Other receptor interactions and signal transduction pathways that may be modulated by thiazole derivatives include:

Estrogen Receptors: Aminothiazoles are known to be ligands for estrogen receptors. mdpi.com

Adenosine Receptors: Certain aminothiazoles act as antagonists of adenosine receptors. mdpi.com

PI3K/AKT/mTOR Pathway: Some thiazole derivatives have been shown to inhibit this critical signaling pathway involved in cell growth and proliferation. nih.gov

DNA/RNA Binding and Interaction Mechanisms

While some thiazole derivatives exert their biological effects through receptor binding and enzyme inhibition, others may directly interact with nucleic acids. The planar structure of the thiazole ring, coupled with the attached phenyl group, could allow for intercalation between DNA base pairs or binding to the minor groove of the DNA helix.

Studies on some 1,10-phenanthroline (B135089) derivatives containing a 4-phenylthiazole (B157171) moiety have investigated their interactions with DNA. nih.govnih.gov These studies have shown that such compounds can bind to and stabilize G-quadruplex DNA structures, which are found in telomeric regions and gene promoter regions. nih.govnih.gov Stabilization of these structures can interfere with DNA replication and gene expression, leading to cytotoxic effects in cancer cells. However, it is important to note that not all thiazole derivatives exhibit strong DNA binding. For example, some 2-amino-5-benzylthiazole derivatives have been shown to cause DNA damage and fragmentation without directly binding to or intercalating with DNA. ukrbiochemjournal.org

Regarding RNA interactions, the fluorescent dye thiazole orange is known to intercalate into nucleic acids and is used in assays to study RNA-binding molecules. nih.gov This suggests that the thiazole scaffold has the potential for RNA binding, although specific studies on the RNA binding of this compound are not available.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of the 3-Bromo-4-methylphenyl Moiety on Biological Interaction Profile

The 3-bromo-4-methylphenyl group attached to the 5-position of the thiazole (B1198619) ring plays a crucial role in defining the compound's biological interaction profile. The nature and position of substituents on the phenyl ring of phenylthiazole derivatives are known to significantly impact their biological activities.

The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can be important for ligand-receptor binding. The presence of a bromine atom on the phenyl ring has been associated with enhanced antimicrobial and anticancer activities in related heterocyclic compounds. For instance, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated that the bromo-substitution contributes to promising antimicrobial and anticancer effects. nih.gov The 3-position of the bromine in the target compound is significant as it influences the electronic distribution and steric profile of the molecule.

The methyl group at the 4-position is an electron-donating group that can influence the lipophilicity and metabolic stability of the compound. The position of the methyl group is critical; for example, in a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, a methyl group at the para-position of the aniline (B41778) ring was correlated with potent Aurora kinase inhibition. researchgate.net While this is a different part of the molecule, it highlights the general principle that methyl substitutions can be key for potency. The combination of an electron-withdrawing bromine atom and an electron-donating methyl group creates a specific electronic environment that can fine-tune the binding affinity and selectivity of the molecule for its biological targets.

Role of the Thiazole-2-amine Core in Molecular Recognition and Biological Activity

The thiazole-2-amine core is a well-established pharmacophore in medicinal chemistry, recognized for its ability to engage in various non-covalent interactions, particularly hydrogen bonding. mdpi.com This moiety is a critical structural feature in numerous biologically active compounds, including approved drugs.

The 2-amino group is a key hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues in the active sites of enzymes and receptors. This is particularly important in the inhibition of kinases, where the 2-aminothiazole (B372263) motif can mimic the adenine (B156593) region of ATP, forming hydrogen bonds with the hinge region of the kinase domain. nih.gov The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket.

The thiazole ring itself is a five-membered aromatic heterocycle that can participate in π-π stacking and hydrophobic interactions with aromatic residues of the target protein. Its planar nature allows it to fit into well-defined binding pockets. The diverse biological activities associated with 2-aminothiazole derivatives, such as anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of this core structure in molecular recognition. mdpi.com

Impact of Substituent Modifications on Pharmacological Target Binding and Specificity

The modification of substituents on both the phenyl ring and the thiazole-2-amine core can have a profound impact on the pharmacological target binding and specificity of the resulting compounds.

Substitutions on the Phenyl Ring:

The nature, size, and electronic properties of substituents on the phenyl ring are critical determinants of biological activity.

Substitution PatternEffect on Biological ActivityReference
Halogen (e.g., Bromo, Chloro)Often enhances antimicrobial and anticancer activity. Can participate in halogen bonding. mdpi.com
Electron-donating groups (e.g., Methyl, Methoxy)Can increase potency and modulate lipophilicity. Position is crucial for activity. scielo.br
Electron-withdrawing groups (e.g., Nitro)Can enhance activity, but may also increase toxicity. nih.gov

For example, in a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, various substitutions on the 2-amino group led to compounds with significant antimicrobial and anticancer activities. nih.gov The presence of a hydroxyl group on a linked phenyl ring resulted in the most active anticancer compound in that series. nih.gov

Modifications of the Thiazole-2-amine Moiety:

Modifications at the 2-amino position or on the thiazole ring itself can drastically alter the binding profile. Acylation or arylation of the 2-amino group can introduce additional interaction points and modulate the compound's physicochemical properties. For instance, the synthesis of amide derivatives from the 2-amino group has been shown to yield compounds with good antimicrobial activity. scielo.br

Correlation of Specific Molecular Features with Observed Mechanistic Outcomes

The specific molecular features of 5-(3-Bromo-4-methylphenyl)thiazol-2-amine and its analogs can be correlated with their likely mechanistic outcomes, primarily through the inhibition of key cellular enzymes or disruption of microbial processes.

Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases. The 2-aminothiazole core, as mentioned, can interact with the ATP-binding site of kinases. The 3-bromo-4-methylphenyl moiety would then occupy an adjacent hydrophobic pocket, with the specific substitution pattern influencing the selectivity for different kinases. For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases, with substitutions on the phenyl ring being crucial for potency and selectivity. researchgate.net

In the context of antimicrobial activity, thiazole derivatives can act through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase or disruption of the cell wall synthesis. The lipophilicity and electronic properties conferred by the 3-bromo-4-methylphenyl group can influence the compound's ability to penetrate bacterial cell membranes.

The following table summarizes the correlation between molecular features and potential mechanisms of action based on studies of related compounds.

Molecular FeaturePotential Mechanistic OutcomeSupporting Evidence from AnalogsReference
2-Aminothiazole coreKinase inhibition (ATP-competitive)Mimics adenine, forms H-bonds with kinase hinge region. nih.gov
3-Bromo-4-methylphenyl moietyEnhanced binding affinity and selectivityOccupies hydrophobic pockets adjacent to the ATP-binding site. Halogen and methyl groups fine-tune interactions. nih.govresearchgate.net
Overall molecular scaffoldAntimicrobial activityInhibition of bacterial enzymes (e.g., DNA gyrase) or disruption of cell membrane integrity. nih.gov

Rational Design Principles for Optimized Biological Probes and Lead Compound Generation

Based on the structure-activity and structure-mechanism relationships of this compound and its analogs, several rational design principles can be formulated for the development of optimized biological probes and lead compounds.

Core Scaffold Retention and Modification: The 2-aminothiazole scaffold should be retained as a key pharmacophore for interacting with biological targets. Modifications at the 2-amino position, such as the introduction of specific amide or urea (B33335) functionalities, can be explored to enhance binding affinity and selectivity.

Systematic Exploration of Phenyl Ring Substitutions: A systematic variation of substituents on the phenyl ring is a crucial strategy. This includes exploring different halogens at the 3-position to modulate halogen bonding potential and varying the alkyl group at the 4-position to optimize hydrophobic interactions and metabolic stability.

Introduction of Additional Functional Groups: The introduction of other functional groups, such as hydroxyl or methoxy (B1213986) groups, on the phenyl ring could provide additional hydrogen bonding opportunities and improve the pharmacokinetic profile.

Computational Modeling and Docking Studies: Molecular docking studies can be employed to predict the binding modes of newly designed analogs within the active sites of target proteins, such as various kinases or bacterial enzymes. This can guide the selection of the most promising candidates for synthesis and biological evaluation. nih.govamazonaws.com

Bioisosteric Replacement: The thiazole ring or the phenyl ring could be replaced by other bioisosteric rings to explore new chemical space and potentially improve drug-like properties.

By applying these principles, it is possible to systematically optimize the structure of this compound to generate more potent and selective biological probes or lead compounds for therapeutic development.

Future Research Directions and Theoretical Applications

Exploration of Novel Biological Targets for 5-(3-Bromo-4-methylphenyl)thiazol-2-amine Analogues

The 2-aminothiazole (B372263) motif is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.netnih.gov Future research will focus on designing and synthesizing analogues of this compound to probe novel biological targets beyond those traditionally associated with thiazoles.

Advancements in proteomics and chemical biology have unveiled a landscape of previously "undruggable" targets. nih.gov Analogues of this compound could be systematically screened against these novel targets. A key area of interest is the inhibition of protein kinases, which play crucial roles in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.gov Thiazole (B1198619) derivatives have already shown promise as inhibitors of various kinases, including Aurora kinases, PI3K, and CK2. nih.gov By modifying the substituents on the phenyl and thiazole rings of the parent compound, researchers can create libraries of analogues designed to target specific kinase families with high potency and selectivity.

Furthermore, the exploration of these analogues is not limited to oncology. The inherent structural features of the 2-aminothiazole scaffold make it a versatile platform for targeting a diverse array of proteins, such as receptors, enzymes, and ion channels involved in a wide range of pathologies. nih.gov High-throughput screening campaigns coupled with mechanism-of-action studies will be instrumental in identifying new biological activities and validating novel therapeutic targets for this class of compounds.

Table 1: Potential Classes of Biological Targets for Thiazole Analogues

Target Class Specific Examples Therapeutic Area
Protein Kinases Aurora Kinases, PI3K, CK2, Src/Abl Oncology, Inflammation
G-Protein Coupled Receptors (GPCRs) Adenosine (B11128) Receptors, Estrogen Receptors Neurology, Endocrinology
Enzymes Carbonic Anhydrase, Phosphodiesterases Glaucoma, Erectile Dysfunction
Microbial Targets Bacterial DNA Gyrase, Fungal Cell Wall Synthesis Infectious Diseases
Tubulin Microtubule Assembly Oncology

Development of Advanced Computational Models for Predictive Research in Thiazole Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new molecules with desired properties. researchgate.net Future research on this compound and its derivatives will heavily rely on the development and application of advanced computational models to predict their biological activity, pharmacokinetic properties, and potential toxicity. orientjchem.org

Molecular docking studies will continue to be a primary method for predicting the binding modes and affinities of thiazole analogues with their biological targets. nih.govnih.gov These simulations provide crucial insights into the structure-activity relationships (SAR), guiding the rational design of more potent and selective compounds. nih.gov Beyond simple docking, more sophisticated techniques like molecular dynamics (MD) simulations will be employed to assess the stability of ligand-protein complexes and understand the dynamic interactions that govern molecular recognition. nih.govrsc.org

Furthermore, the application of quantum mechanics (QM) methods, such as Density Functional Theory (DFT), will provide a deeper understanding of the electronic properties of thiazole derivatives. rsc.orgrsc.org These calculations can elucidate factors like molecular orbital energies (HOMO-LUMO), which are related to the chemical reactivity and stability of the compounds. rsc.org In silico platforms like pkCSM and SwissADME will be utilized to generate predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing researchers to prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.govorientjchem.orgmdpi.com

Table 2: Computational Techniques in Thiazole Research

Technique Application Predicted Properties
Molecular Docking Predict binding of a ligand to a protein target Binding Affinity, Binding Mode, Structure-Activity Relationship (SAR)
Molecular Dynamics (MD) Simulations Simulate the movement of atoms and molecules over time Stability of Protein-Ligand Complex, Conformational Changes
Density Functional Theory (DFT) Calculate electronic structure and properties HOMO-LUMO Energy Gap, Reactivity, Stability
ADMET Prediction In silico screening for pharmacokinetic and toxicity profiles Water Solubility, GI Absorption, Metabolism, Toxicity Risk

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Interactions

To fully comprehend the biological impact of this compound analogues, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to a compound. nashbio.comnih.gov This approach is transforming drug discovery by enabling a more profound understanding of disease mechanisms and drug action. nashbio.comnortheastern.edu

By treating cells or organisms with novel thiazole derivatives and subsequently analyzing the changes across different omics layers, researchers can construct detailed molecular network maps. nih.gov For example, transcriptomic data (RNA-seq) can reveal which genes are up- or down-regulated, while proteomic data can identify changes in protein expression and post-translational modifications. Metabolomic profiling can then illuminate disruptions in biochemical pathways. nashbio.com

Integrating these heterogeneous datasets can help identify the primary targets and off-target effects of a compound, reveal mechanisms of action, and discover predictive biomarkers for efficacy or toxicity. northeastern.edunih.gov Computational pipelines and bioinformatics tools are being developed to manage and analyze these large, complex datasets, facilitating the translation of multi-omics findings into actionable insights for drug development. nih.govpharmalex.com This systems-level approach will be critical for advancing the most promising thiazole derivatives toward clinical applications.

Methodological Advancements in the Synthesis of Structurally Diverse Thiazole Derivatives

The synthesis of structurally diverse chemical libraries is fundamental to the discovery of novel bioactive compounds. While classic methods for thiazole synthesis, such as the Hantzsch, Gabriel, and Cook-Heilborn syntheses, remain relevant, future research will focus on developing more efficient, versatile, and environmentally benign methodologies. bepls.comanalis.com.myneliti.comresearchgate.net These advancements are crucial for rapidly generating analogues of this compound for biological screening.

Modern synthetic chemistry is increasingly emphasizing "green chemistry" principles. medmedchem.com This includes the development of multi-component, one-pot reactions that increase efficiency and reduce waste. bepls.com The use of microwave irradiation and ultrasonic-mediated synthesis can significantly shorten reaction times and improve yields. bepls.comneliti.commedmedchem.com Furthermore, there is a growing interest in using environmentally friendly solvents, such as water or recyclable catalysts, to minimize the ecological impact of chemical synthesis. bepls.commedmedchem.com

Another significant area of advancement is the use of polymer-supported synthesis techniques. rsc.org By anchoring reactants to a solid support, chemists can simplify the purification process and automate the synthesis of large libraries of thiazole derivatives. rsc.org These high-throughput synthesis methods, combined with innovative catalytic systems, will empower researchers to explore the chemical space around the this compound scaffold more comprehensively than ever before.

Table 3: Comparison of Synthetic Methodologies for Thiazole Derivatives

Method Description Advantages
Hantzsch Thiazole Synthesis Condensation of α-haloketones with thioamides. neliti.com Well-established, versatile for 2,4-disubstituted thiazoles.
Microwave-Assisted Synthesis Use of microwave energy to heat reactions. neliti.com Rapid reaction times, often higher yields. neliti.com
Ultrasonic Irradiation Use of high-frequency sound waves to promote reactions. bepls.commedmedchem.com Efficient, green chemistry approach. bepls.com
Multi-Component Reactions Combining three or more reactants in a single step to form the product. bepls.com High atom economy, operational simplicity, reduced waste.
Polymer-Supported Synthesis Reactants are attached to a solid polymer resin for synthesis. rsc.org Simplified purification, amenable to automation and library synthesis. rsc.org

Theoretical Contributions to Heterocyclic Chemistry and Chemical Biology through Thiazole-2-amine Research

The study of this compound and its derivatives extends beyond the immediate goal of drug discovery; it also offers opportunities for fundamental contributions to heterocyclic chemistry and chemical biology. The thiazole ring is considered a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets. wjrr.org Investigating why and how this scaffold achieves such versatility provides deep insights into the principles of molecular recognition.

Systematic studies on the structure-activity relationships (SAR) of 2-aminothiazole analogues help to build predictive models that correlate specific structural features with biological function. nih.gov This research contributes to a more profound theoretical understanding of how modifications to a heterocyclic system influence its reactivity, stability, and intermolecular interactions. researchgate.net Quantum chemical calculations on these molecules can provide data on electron distribution, bond strengths, and reactivity indices, enriching the theoretical framework of physical organic chemistry. researchgate.net

In the realm of chemical biology, novel thiazole-2-amine derivatives can be developed as chemical probes to investigate complex biological processes. By designing molecules that selectively interact with a specific protein or pathway, researchers can use them to perturb and study biological systems in a controlled manner. This approach helps to elucidate gene function, validate new drug targets, and map cellular signaling networks, thereby advancing our fundamental knowledge of biology at the molecular level.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(3-Bromo-4-methylphenyl)thiazol-2-amine, and what reaction conditions influence yield and purity?

The synthesis typically involves cyclization or substitution reactions. For example, thiazole derivatives are often synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. In analogous brominated thiazoles (e.g., 5-bromo-4-phenylthiazol-2-amine), coupling reactions (e.g., Suzuki-Miyaura) or halogenation of pre-formed thiazoles are employed . Key factors affecting yield include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Temperature control : Cyclization steps often require refluxing in solvents like chloroform or toluene (e.g., 80–110°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate pure products .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm) confirm substitution patterns. Bromine’s electronegativity deshields adjacent carbons .
    • IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹) .
  • X-ray crystallography : Determines dihedral angles between thiazole and phenyl rings (e.g., ~36° in related compounds), critical for understanding steric interactions in biological targets .

Q. What in vitro assays are commonly used to assess the antimicrobial potential of this compound?

  • Broth microdilution : Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Agar diffusion : Zone of inhibition measurements for antifungal activity (e.g., C. albicans) .
  • Controls : Use standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks to validate results.

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for brominated thiazol-2-amines in anticancer research?

  • Substituent variation : Compare analogs with different halogens (Br vs. Cl) or substituents (methyl vs. trifluoromethyl) to assess potency. For example, bromine’s size enhances hydrophobic interactions in kinase binding pockets .
  • Biological assays :
    • MTT assay : IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .
    • Apoptosis markers : Flow cytometry for caspase-3 activation .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR or tubulin .

Q. How can researchers resolve contradictions in reported biological activities of thiazol-2-amine derivatives across different studies?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What computational methods are applied to predict the binding affinity of brominated thiazol-2-amines with biological targets?

  • Quantitative Structure-Activity Relationship (QSAR) : Regression models correlate descriptors (e.g., logP, polar surface area) with activity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of binding poses .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace toxic solvents (e.g., CHCl₃) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Data Reproducibility : Include triplicate measurements in biological assays and report standard deviations .
  • Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts in X-ray structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.